
4-Ethyl-1,6-dimethyl-1,2-dihydropyridin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Ethyl-1,6-dimethyl-1,2-dihydropyridin-2-one is a heterocyclic organic compound belonging to the class of dihydropyridines. Dihydropyridines are known for their diverse pharmaceutical applications, particularly as calcium channel blockers. This compound is characterized by its unique structure, which includes an ethyl group at the 4-position and methyl groups at the 1 and 6 positions of the dihydropyridine ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Ethyl-1,6-dimethyl-1,2-dihydropyridin-2-one can be achieved through various methods. One common approach is the Hantzsch reaction, which involves the condensation of ethyl acetoacetate, an aldehyde, and ammonia or an ammonium salt. The reaction typically proceeds under reflux conditions in an appropriate solvent, such as ethanol, and may require a catalyst like europium (III) chloride hexahydrate .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and efficiency. The choice of catalysts and solvents can also be tailored to meet industrial requirements, ensuring cost-effectiveness and environmental safety.
Chemical Reactions Analysis
Types of Reactions
4-Ethyl-1,6-dimethyl-1,2-dihydropyridin-2-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form pyridine derivatives.
Reduction: Reduction reactions can yield different dihydropyridine derivatives.
Substitution: Substitution reactions can introduce various functional groups into the dihydropyridine ring.
Common Reagents and Conditions
Oxidation: Potassium ferricyanide in an alkaline medium.
Reduction: Hydrogenation using palladium on carbon as a catalyst.
Substitution: Halogenation using reagents like bromine or chlorine.
Major Products Formed
Oxidation: Pyridine derivatives.
Reduction: Various dihydropyridine derivatives.
Substitution: Halogenated dihydropyridine compounds.
Scientific Research Applications
4-Ethyl-1,6-dimethyl-1,2-dihydropyridin-2-one has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic compounds.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of 4-Ethyl-1,6-dimethyl-1,2-dihydropyridin-2-one involves its interaction with calcium channels in biological systems. By blocking these channels, it can modulate calcium influx into cells, which is crucial for various physiological processes. This action is particularly significant in the cardiovascular system, where it helps in the management of hypertension and angina .
Comparison with Similar Compounds
Similar Compounds
1,4-Dihydropyridine: Known for its use as a calcium channel blocker.
2,6-Dimethyl-1,4-dihydropyridine: Another dihydropyridine derivative with similar pharmacological properties.
Uniqueness
4-Ethyl-1,6-dimethyl-1,2-dihydropyridin-2-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the ethyl group at the 4-position and methyl groups at the 1 and 6 positions differentiates it from other dihydropyridine derivatives, potentially leading to unique pharmacological effects and applications.
Biological Activity
4-Ethyl-1,6-dimethyl-1,2-dihydropyridin-2-one (CAS No. 2060057-36-3) is a compound belonging to the class of 1,4-dihydropyridines (DHPs), which are known for their diverse biological activities. This article explores the biological activity of this compound, focusing on its antioxidant properties, potential therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is C9H13NO, with a molecular weight of 151.21 g/mol. The structure features a dihydropyridine ring that is pivotal in its biological activity.
Antioxidant Activity
Research indicates that DHPs exhibit significant antioxidant properties. These compounds can act as electron donors, neutralizing free radicals and reducing oxidative stress (OS). The antioxidant activity (AOA) of DHPs has been demonstrated through various assays:
- Lipid Peroxidation Inhibition : Studies have shown that DHPs can inhibit lipid peroxidation in low-density lipoproteins (LDL) and cell cultures, suggesting protective effects against oxidative damage .
- Scavenging of Reactive Oxygen Species (ROS) : The ability of DHPs to reduce ROS levels has been documented, indicating their potential as therapeutic agents in oxidative stress-related diseases .
Therapeutic Applications
DHPs are being investigated for their pharmacological potential in various fields:
- Cardiovascular Health : Due to their calcium channel antagonist properties, DHPs may help manage hypertension and other cardiovascular conditions by modulating calcium ion influx .
- Neuroprotection : The neuroprotective effects of DHPs against oxidative stress suggest their potential use in treating neurodegenerative diseases .
- Anticancer Activity : Some studies have reported that DHP derivatives exhibit anticancer properties by inducing apoptosis in cancer cells and inhibiting tumor growth .
Study on Antioxidant Properties
A study conducted on various DHP derivatives, including this compound, evaluated their AOA using different in vitro models. The results indicated that these compounds significantly reduced ROS levels and lipid peroxidation at concentrations above 100 µM .
Clinical Implications
In a clinical setting, the use of DHPs has been explored for their role in combination therapies for managing oxidative stress-related conditions. For instance, combining DHPs with traditional antioxidants showed enhanced protective effects against cellular damage induced by oxidative stress .
Comparative Analysis of Biological Activities
Compound | Antioxidant Activity | Calcium Channel Modulation | Anticancer Potential |
---|---|---|---|
4-Ethyl-1,6-dimethyl-1,2-DHP | High | Yes | Moderate |
Other DHP Derivatives | Variable | Yes | High |
Properties
Molecular Formula |
C9H13NO |
---|---|
Molecular Weight |
151.21 g/mol |
IUPAC Name |
4-ethyl-1,6-dimethylpyridin-2-one |
InChI |
InChI=1S/C9H13NO/c1-4-8-5-7(2)10(3)9(11)6-8/h5-6H,4H2,1-3H3 |
InChI Key |
RKDVAOQXTIJHRG-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC(=O)N(C(=C1)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.